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molecular formula C8H14N4O2S B8498478 4-(1-Methyltetrazol-5-ylthio)-butyric acid ethyl ester

4-(1-Methyltetrazol-5-ylthio)-butyric acid ethyl ester

Cat. No. B8498478
M. Wt: 230.29 g/mol
InChI Key: IBJAXPBSPNCZDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04616007

Procedure details

2.93 g of 4-(1-methyltetrazol-5-ylthio)-butyric acid ethyl ester are dissolved in 50 ml of THF, 15 ml of 1N NaOH are added and the whole is stirred for 3 hours at room temperature. Most of the THF is then concentrated by evaporation under reduced pressure in a rotary evaporator and the residue is washed with ethyl acetate. The aqueous solution is adjusted to pH 3 with 4N HCl and extracted three times with ethyl acetate. After drying over sodium sulphate and concentration by evaporation under reduced pressure, the pure title compound is obtained.
Quantity
2.93 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:15])[CH2:5][CH2:6][CH2:7][S:8][C:9]1[N:13]([CH3:14])[N:12]=[N:11][N:10]=1)C.[OH-].[Na+]>C1COCC1>[CH3:14][N:13]1[C:9]([S:8][CH2:7][CH2:6][CH2:5][C:4]([OH:15])=[O:3])=[N:10][N:11]=[N:12]1 |f:1.2|

Inputs

Step One
Name
Quantity
2.93 g
Type
reactant
Smiles
C(C)OC(CCCSC1=NN=NN1C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the whole is stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Most of the THF is then concentrated by evaporation under reduced pressure in a rotary evaporator
WASH
Type
WASH
Details
the residue is washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over sodium sulphate and concentration by evaporation under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN1N=NN=C1SCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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